2-(1,4-Oxathian-2-yl)acetic acid
Description
2-(1,4-Oxathian-2-yl)acetic acid is a substituted acetic acid derivative featuring a 1,4-oxathiane ring system. The 1,4-oxathiane moiety is a six-membered heterocyclic ring containing one oxygen and one sulfur atom at positions 1 and 4, respectively. This compound is cataloged in chemical databases (e.g., Enamine Ltd’s Building Blocks Catalogue) as a research chemical with applications in organic synthesis and pharmaceutical development . The cyclic structure introduces steric constraints and unique electronic properties due to the interplay of oxygen (electron-withdrawing) and sulfur (electron-donating) atoms.
Properties
CAS No. |
1520913-06-7 |
|---|---|
Molecular Formula |
C6H10O3S |
Molecular Weight |
162.21 g/mol |
IUPAC Name |
2-(1,4-oxathian-2-yl)acetic acid |
InChI |
InChI=1S/C6H10O3S/c7-6(8)3-5-4-10-2-1-9-5/h5H,1-4H2,(H,7,8) |
InChI Key |
UNUOQPWHUPOJRN-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCC(O1)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,4-oxathian-2-yl)acetic acid typically involves the intramolecular dehydration of 2-(2-hydroxyethylthio)acetic acid . This precursor hydroxy-acid is formed by the hydrolysis of the product obtained from the free radical addition of thioglycolic acid to vinyl acetate . The reaction conditions for this synthesis often include the use of potassium fluoride in glacial acetic acid .
Industrial Production Methods
Industrial production methods for 2-(1,4-oxathian-2-yl)acetic acid are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route mentioned above to achieve higher yields and purity, possibly through the use of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(1,4-Oxathian-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
2-(1,4-Oxathian-2-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2-(1,4-oxathian-2-yl)acetic acid involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in different reactions, depending on the conditions. Its sulfur atom can participate in redox reactions, while the carboxylic acid group can undergo typical acid-base reactions. These interactions enable the compound to exert its effects in various chemical and biological processes.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Acetic Acid Derivatives
Structural and Electronic Effects
- Substituent Influence on Acidity: The 1,4-oxathiane ring in the target compound introduces mixed electronic effects: sulfur’s electron-donating capacity may slightly reduce the acidity of the acetic acid proton compared to purely electron-withdrawing groups. The 4-octylphenyl group in 2-(4-Octylphenyl)acetic acid exerts resonance and inductive effects, stabilizing the carboxylate anion and enhancing acidity relative to aliphatic analogs.
- The long alkyl chains in 2-(Tetradecylthio)acetic acid and 2-(4-Octylphenyl)acetic acid enhance lipophilicity, making them more suitable for non-polar applications (e.g., surfactants or lipid-based formulations) .
Hazard Profiles
- 2-(1,4-Oxathian-2-yl)acetic Acid : While specific hazard data are unavailable, structurally similar acetic acid derivatives (e.g., 2-(Tetradecylthio)acetic acid) commonly exhibit skin and eye irritation (H315, H319) due to reactive functional groups .
- 2-(4-Octylphenyl)acetic Acid : Exhibits broader hazards, including acute oral toxicity (H302) and respiratory irritation (H335), likely due to its aromatic backbone .
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